Btnpo

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

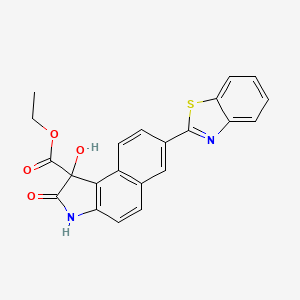

Molecular Formula |

C22H16N2O4S |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

ethyl 7-(1,3-benzothiazol-2-yl)-1-hydroxy-2-oxo-3H-benzo[e]indole-1-carboxylate |

InChI |

InChI=1S/C22H16N2O4S/c1-2-28-21(26)22(27)18-14-9-7-13(11-12(14)8-10-16(18)24-20(22)25)19-23-15-5-3-4-6-17(15)29-19/h3-11,27H,2H2,1H3,(H,24,25) |

InChI Key |

ZGEISKDBAVJZNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C2=C(C=CC3=C2C=CC(=C3)C4=NC5=CC=CC=C5S4)NC1=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Benzoyl Peroxide: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Benzoyl peroxide (BPO) remains a cornerstone in the topical treatment of acne vulgaris, distinguished by its multifaceted mechanism of action and its unique ability to prevent the development of antibiotic resistance.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which BPO exerts its therapeutic effects. Upon topical application, BPO penetrates the pilosebaceous unit and is metabolized to benzoic acid and reactive oxygen species (ROS).[3][4][5] These ROS are central to its potent bactericidal activity against Cutibacterium acnes (C. acnes), acting via non-specific oxidation of bacterial proteins—a mechanism that circumvents the development of microbial resistance.[3][6] Concurrently, BPO exhibits significant comedolytic and keratolytic properties by promoting the desquamation of the stratum corneum and reducing the formation of keratin (B1170402) plugs.[1][7][8] Its anti-inflammatory effects, while complex, are attributed to both an indirect reduction of the C. acnes bacterial load and a direct modulation of inflammatory pathways, including the inhibition of ROS release from neutrophils.[1][7] This document synthesizes quantitative efficacy data, details key experimental protocols used in its evaluation, and provides visual diagrams of the principal biochemical and cellular pathways involved.

Pharmacokinetics and Cutaneous Metabolism

Topically applied benzoyl peroxide, a highly lipophilic molecule, effectively penetrates the stratum corneum and enters the pilosebaceous unit.[6][9] Within the skin, it undergoes metabolic conversion.[3] BPO is metabolized by the amino acid cysteine into benzoic acid and free oxygen radicals, also known as reactive oxygen species (ROS).[3] Approximately 5% of the absorbed benzoic acid enters systemic circulation and is excreted renally, while the remainder is cleared from the skin.[3] The peroxide bond of BPO is cleaved to form two benzoyloxy radicals, which can subsequently interact with other molecules to form benzoic acid or break down further to release a phenyl radical and carbon dioxide.[4] This rapid decomposition into ROS is fundamental to its therapeutic action.

Core Mechanisms of Action

BPO's efficacy in treating acne vulgaris stems from a combination of three primary activities: antimicrobial, comedolytic, and anti-inflammatory.[10]

Antimicrobial Action

The principal mechanism of BPO is its powerful bactericidal effect against C. acnes, a key bacterium in the pathophysiology of acne.[3] C. acnes is an anaerobic bacterium that thrives in the oxygen-poor environment of a clogged hair follicle.[1][8] The ROS generated from BPO decomposition introduce oxygen into this microenvironment, which is directly toxic to the bacteria.[8] These highly reactive free radicals cause non-specific oxidation of bacterial proteins and DNA, disrupting essential cellular functions and leading to rapid cell death.[3][5][6] This non-specific oxidative mechanism is a critical advantage, as it has not been associated with the development of bacterial resistance, a significant concern with antibiotic therapies.[1][2]

Comedolytic and Keratolytic Action

BPO addresses the issue of follicular hyperkeratinisation, a process where an excess of keratin and dead skin cells clog hair follicles, leading to the formation of comedones (blackheads and whiteheads).[8][11] BPO exerts a keratolytic effect, helping to break down keratin.[7][8] It also promotes the desquamation (peeling or shedding) of the stratum corneum.[1] This dual action helps to unclog pores, prevent the formation of new keratin plugs, and resolve existing comedones.[1][7] BPO also demonstrates mild sebostatic effects, contributing to a reduction in lipids and free fatty acids within the follicle.[3] A study noted that daily application of 10% BPO for two weeks reduced free fatty acids by 50%.[3][12]

Anti-inflammatory Action

The anti-inflammatory properties of BPO are complex and appear to be both indirect and direct. The primary indirect mechanism is the significant reduction of the C. acnes population, which in turn decreases the production of pro-inflammatory mediators by the bacteria, such as lipases and porphyrins.[1][5]

C. acnes is known to contribute directly to inflammation by activating Toll-like receptor 2 (TLR-2) on immune cells and keratinocytes, triggering a cytokine cascade that leads to the characteristic inflammation of acne lesions.[13][14][15] By eliminating the bacterial trigger, BPO effectively dampens this inflammatory pathway.

Direct anti-inflammatory effects have also been proposed. In micromolar concentrations, BPO has been shown to prevent neutrophils from releasing their own ROS, which are a major component of the inflammatory response in acne.[7] However, other research suggests that BPO's clinical anti-inflammatory activity is unlikely to be mediated through the protein kinase C or calmodulin pathways.[16] Furthermore, some studies indicate that BPO can induce an inflammatory reaction in keratinocytes mediated by oxidative stress, leading to a dose-dependent increase in IL-1α gene expression, independent of the NF-κB pathway.[17] This suggests a complex interplay where BPO's primary effect is to quell bacteria-induced inflammation, while potentially causing some level of localized, controlled inflammation or irritation that may contribute to its keratolytic effects.

Quantitative Efficacy Data

The efficacy of benzoyl peroxide has been quantified through various in vitro and clinical studies. The data below summarizes key findings related to its antimicrobial activity and clinical outcomes.

Table 1: In Vitro Antimicrobial Efficacy of Benzoyl Peroxide against C. acnes

| Parameter | Concentration / Condition | Result | Source(s) |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | Broth Microdilution (70 clinical isolates) | Median: 9375 µg/mL (Range: 780–25,000 µg/mL) | [18][19] |

| Various studies (literature review) | Range: 64–2048 µg/mL | [19] | |

| Minimum Contact Time for Bactericidal Effect | 1.25% BPO | 60 minutes | [18][19] |

| 2.5% BPO | 15 minutes | [18][19] | |

| 5.0% BPO | 30 seconds | [18][19] |

| | 10.0% BPO | 30 seconds |[18][19] |

Table 2: Clinical Efficacy of Benzoyl Peroxide in Acne Vulgaris

| Parameter | Treatment Regimen | Duration | Mean Percent Reduction from Baseline | Source(s) |

|---|---|---|---|---|

| C. acnes Count | 10% BPO daily | 2 weeks | 98% reduction in follicular C. acnes | [3] |

| Free Fatty Acids | 10% BPO daily | 2 weeks | 50% reduction | [3][12] |

| Inflammatory Lesions | 5% BPO gel (solubilized) | 4 weeks | 70% reduction | [20] |

| 5% BPO/Clindamycin gel | 4 weeks | 61% reduction | [20] | |

| 8% BPO wash | 4 weeks | 37.2% reduction | [21] | |

| 6% BPO cleanser + topical retinoid | 12 weeks | 58.5% reduction | [21] | |

| Noninflammatory Lesions | 5% BPO gel (solubilized) | 4 weeks | 42% reduction | [20] |

| 5% BPO/Clindamycin gel | 4 weeks | 28% reduction | [20] |

| | 8% BPO wash | 4 weeks | 28.0% reduction |[21] |

Key Experimental Methodologies

The characterization of BPO's mechanism of action relies on standardized in vitro and in vivo experimental protocols.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of BPO against C. acnes is commonly determined using the broth microdilution method.

-

C. acnes Isolate Preparation: Clinical isolates of C. acnes are cultured from patient samples and grown under anaerobic conditions on a suitable medium like Brucella agar.

-

BPO Dilution Series: A two-fold serial dilution of BPO is prepared in a liquid growth medium (e.g., Brucella broth) across a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of C. acnes (e.g., 0.5 McFarland standard).

-

Incubation: The microtiter plate is incubated under strict anaerobic conditions at 37°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of BPO at which there is no visible bacterial growth (turbidity).[19]

Protocol: Assessment of Keratinocyte Cytotoxicity and Inflammatory Response

This protocol assesses the direct effects of BPO on skin cells using an immortalized human keratinocyte cell line (e.g., HaCaT or RHEK-1).

-

Cell Culture: Keratinocytes are cultured in appropriate media (e.g., DMEM) until they reach a desired confluency.

-

BPO Treatment: The culture medium is replaced with a medium containing various concentrations of BPO. Cells are incubated for a defined period (e.g., 24 hours).[17]

-

Cytotoxicity Assay: Cell viability is measured. For example, the Neutral Red (NR) assay quantifies the uptake of NR dye by viable cells. The NR50 value, the concentration of BPO that reduces viability by 50%, is calculated.[22]

-

Gene Expression Analysis: To measure inflammatory response, total RNA is extracted from the treated cells. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the mRNA expression levels of target genes, such as Interleukin-1α (IL-1α) and Interleukin-8 (IL-8), relative to a housekeeping gene.[17]

Protocol: Clinical Trial Design for Efficacy and Tolerability

Human clinical trials are essential for evaluating the in vivo efficacy and safety of BPO formulations.

-

Subject Recruitment: Participants with a specific severity of acne (e.g., mild to moderate) are enrolled. Inclusion criteria typically define a minimum and maximum number of inflammatory and noninflammatory lesions on the face.[20]

-

Randomization and Blinding: Subjects are randomized to receive the BPO formulation or a vehicle/comparator product in a blinded fashion (e.g., investigator-blinded).

-

Treatment and Follow-up: Subjects apply the product as directed (e.g., once or twice daily) for a set duration (e.g., 4 to 12 weeks). Follow-up visits are scheduled at regular intervals (e.g., weeks 2, 4, 8, 12).

-

Efficacy Assessment: At each visit, trained investigators count the number of inflammatory (papules, pustules) and noninflammatory (open and closed comedones) lesions. The primary efficacy endpoint is often the mean percent reduction in lesion counts from baseline.[20]

-

Tolerability Assessment: Local tolerability is assessed by the investigator and/or the subject, rating signs and symptoms like erythema, dryness, scaling, and stinging on a categorical scale (e.g., 0=None, 1=Mild, 2=Moderate, 3=Severe).[20]

Conclusion

The mechanism of action of benzoyl peroxide is a robust, multi-pronged attack on the key pathophysiological factors of acne vulgaris. Its efficacy is driven by the generation of reactive oxygen species, which provide potent, non-resistance-inducing bactericidal activity against C. acnes. This is complemented by its essential keratolytic and comedolytic effects that clear and prevent follicular obstruction. While its anti-inflammatory properties are still being fully elucidated, they are undeniably significant, stemming from both the reduction of the bacterial stimulus and potential direct effects on host inflammatory cells. For researchers and drug development professionals, BPO not only serves as an effective active pharmaceutical ingredient but also as a benchmark for antimicrobial efficacy without the liability of inducing resistance, making it an indispensable tool in modern dermatological therapy.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Benzoyl peroxide: a review of its current use in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. uk.typology.com [uk.typology.com]

- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 7. Benzoyl peroxide: Medical use, mechanism and side effects_Chemicalbook [chemicalbook.com]

- 8. What is the mechanism of Benzoyl Peroxide? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. us.typology.com [us.typology.com]

- 12. us.typology.com [us.typology.com]

- 13. The Role of Benzoyl Peroxide in the New Treatment Paradigm for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 14. skinguru.com [skinguru.com]

- 15. PATHOGENETIC MECHANISM OF ACNE-COUPLED INFLAMMATION - Rumyantsev - Russian Journal of Immunology [rusimmun.ru]

- 16. Anti-inflammatory actions of benzoyl peroxide: effects on the generation of reactive oxygen species by leucocytes and the activity of protein kinase C and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of benzoyl peroxide on antioxidant status, NF-kappaB activity and interleukin-1alpha gene expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. dovepress.com [dovepress.com]

- 20. cdn.mdedge.com [cdn.mdedge.com]

- 21. jcadonline.com [jcadonline.com]

- 22. Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Benzoyl Peroxide in Polymer Chemistry Initiation: A Technical Guide

Introduction

Benzoyl peroxide (BPO) is an organic peroxide that holds a preeminent position in the field of polymer chemistry as a highly efficient source of free radicals for initiating chain-growth polymerization.[1] Its versatility, relative safety compared to other initiators like methyl ethyl ketone peroxide, and efficacy in a wide range of conditions have made it indispensable in the industrial production of numerous polymers, including polyesters and poly(methyl methacrylate) (PMMA).[1] Beyond large-scale manufacturing, BPO is a critical component in specialized applications such as dental cements, restorative materials, and advanced drug delivery systems designed for controlled release.[1][2][3] This guide provides an in-depth examination of the mechanisms, kinetics, and practical application of benzoyl peroxide in polymerization initiation for researchers, scientists, and professionals in drug development.

The Mechanism of Free Radical Initiation

The primary function of BPO is to generate free radicals upon decomposition, which then initiate the polymerization of monomers. This process occurs primarily through thermal decomposition, though it can also be induced photochemically or through redox reactions.

Thermal Decomposition

When heated, the relatively weak oxygen-oxygen bond in the benzoyl peroxide molecule undergoes homolytic cleavage. This initial step produces two benzoyloxy radicals.

Initiation Step 1: Homolytic Cleavage (C₆H₅CO)₂O₂ → 2 C₆H₅COO•

These benzoyloxy radicals can then initiate polymerization by adding to a vinyl monomer. Alternatively, they can undergo a subsequent reaction known as decarboxylation, losing carbon dioxide to form highly reactive phenyl radicals. These phenyl radicals also serve as potent initiators of the polymer chain.

Initiation Step 2: Addition or Decarboxylation C₆H₅COO• + M → C₆H₅COOM• (Chain Growth) C₆H₅COO• → C₆H₅• + CO₂ C₆H₅• + M → C₆H₅M• (Chain Growth)

The overall initiation process is a critical first step in the three main stages of free-radical polymerization: initiation, propagation, and termination.

Redox Initiation Systems

For applications requiring polymerization at or below room temperature, such as in dental resins or bone cements, BPO is often used as part of a two-component redox initiation system. These systems pair the peroxide (oxidant) with a reducing agent, typically a tertiary aromatic amine like N,N-dimethylaniline (DMA) or N,N-dimethyl-p-toluidine (DMPT). The redox reaction between the amine and BPO generates free radicals at a much faster rate and at lower temperatures than thermal decomposition alone. This complex reaction involves a nucleophilic attack by the amine on the peroxide bond, leading to the formation of a benzoyloxy radical and an anilinomethyl radical, both of which can initiate polymerization.

Quantitative Data: Kinetics and Efficiency

The rate of polymerization and the properties of the resulting polymer are heavily dependent on the kinetics of initiator decomposition and the efficiency of the initiation process.

Decomposition Kinetics

The thermal decomposition of BPO is typically treated as a first-order unimolecular reaction. However, the rate can be influenced by the solvent and pressure. Studies have shown that high pressure can decrease the reaction rate, indicating a retardation effect on the decomposition process. In redox systems, the concentration of both the BPO and the amine co-initiator significantly impacts the polymerization kinetics.

Table 1: Influence of BPO and Co-initiator (DMA) Concentration on Methacrylate (B99206) Bone Cement Polymerization

| BPO Conc. (wt.%) | DMA Conc. (wt.%) | Final Conversion (pf) (%) | Max. Polymerization Rate (Rp max) | Time to Rp max (tmax) (min) | Compressive Strength (MPa) |

|---|---|---|---|---|---|

| 0.1 | 0.5 | 74 | Low | ~14.0 | ~85 |

| 0.3 | 0.5 | 100 | High | ~6.0 | ~95 |

| 0.7 | 0.5 | 88 | Very High | ~4.5 | ~80 |

| 0.3 | 0.25 | - | Low | ~12.0 | ~78 |

| 0.3 | 0.35 | - | Medium | ~8.0 | ~88 |

Data synthesized from studies on methacrylate bone cements. The optimal properties were often found at a specific BPO:DMA ratio, with 0.3 wt.% BPO and 0.5 wt.% DMA providing the highest conversion and strength in one study.

Initiator Efficiency

Initiator efficiency (ƒ) is the fraction of radicals generated from the initiator that successfully start a polymer chain. This value is always less than 1 due to side reactions. The primary cause is the "cage effect," where the newly formed radicals are trapped in a "cage" of solvent molecules and may recombine before they can diffuse apart and react with a monomer. Other factors include induced decomposition and reactions with impurities. The efficiency of BPO can vary significantly depending on the polymerization conditions and the monomer used.

Experimental Protocols

Precise experimental control is crucial for synthesizing polymers with desired properties. Below are generalized protocols for BPO-initiated polymerization.

Solution Polymerization of 4-Isopropyl Styrene (B11656)

This protocol describes a typical lab-scale solution polymerization.

Materials and Equipment:

-

Monomer: 4-Isopropyl styrene (inhibitor removed, e.g., by passing through basic alumina).

-

Initiator: Benzoyl peroxide (BPO).

-

Solvent: Toluene.

-

Non-solvent: Methanol (for precipitation).

-

Equipment: Schlenk flask, condenser, magnetic stirrer, oil bath, nitrogen source, vacuum filtration apparatus.

Procedure:

-

Setup: A magnetic stir bar is placed in a dry Schlenk flask fitted with a condenser.

-

Reagents: The desired amounts of 4-isopropyl styrene monomer, toluene, and BPO are added to the flask.

-

Deoxygenation: The solution is deoxygenated by bubbling nitrogen gas through it for at least 20 minutes, as oxygen can inhibit free-radical polymerization.

-

Reaction: The flask is sealed and immersed in a preheated oil bath (e.g., 100°C) and stirred. The reaction proceeds for the desired time.

-

Termination & Purification: The reaction is terminated by cooling the flask in an ice bath. The polymer is then precipitated by slowly pouring the viscous solution into an excess of a non-solvent like methanol.

-

Isolation: The precipitated polymer is collected by vacuum filtration, washed with methanol, and dried in a vacuum oven.

Polymer Characterization: Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions of a polymer, such as the glass transition temperature (Tg).

Protocol:

-

An accurately weighed polymer sample (5-10 mg) is placed in a DSC pan.

-

The sample is heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg.

-

The sample is then cooled at a controlled rate.

-

A second heating scan is performed at the same rate. The Tg is determined from the inflection point in the heat flow curve during this second scan.

Applications in Drug Development and Delivery

The principles of BPO-initiated polymerization are directly applied in creating advanced drug delivery systems. BPO itself is a common topical treatment for acne. To mitigate side effects like skin irritation, it can be encapsulated within polymeric micro- or nanostructures.

Nanosponge and Microsponge Synthesis: Polymeric nanosponges or microsponges can be prepared using a quasi-emulsion solvent diffusion method. In this process, BPO (the drug) and a polymer (e.g., ethyl cellulose) are dissolved in an organic phase. This phase is then emulsified in an aqueous phase containing a stabilizer like polyvinyl alcohol (PVA). The subsequent diffusion of the organic solvent leads to the formation of porous, drug-loaded polymer particles. This encapsulation allows for the controlled release of BPO, enhancing its therapeutic effect while minimizing local irritation.

Conclusion

Benzoyl peroxide is a cornerstone of free-radical polymerization, offering a reliable and adaptable method for initiating polymer chain growth. Its utility spans from the bulk production of commodity plastics to the sophisticated synthesis of biomedical materials like bone cements and controlled-release drug delivery vehicles. A thorough understanding of its decomposition mechanism, kinetics, and the influence of reaction parameters is essential for researchers and scientists aiming to design and synthesize polymers with specific, tailored properties for advanced applications.

References

Free radical generation from benzoyl peroxide decomposition

An In-depth Technical Guide to Free Radical Generation from Benzoyl Peroxide Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles underlying the generation of free radicals from the decomposition of benzoyl peroxide (BPO). It covers the core reaction mechanisms, kinetics, influencing factors, and the analytical methodologies used to study these transient species. This document is intended to serve as a detailed resource for professionals in research and development who utilize BPO as a radical initiator or encounter it in pharmaceutical formulations.

Core Mechanism of Decomposition

The utility of benzoyl peroxide as a radical initiator stems from the inherent weakness of the oxygen-oxygen single bond in its peroxide group. The primary mechanism of free radical generation is initiated by the homolytic cleavage of this O-O bond, a process that can be induced by thermal energy (thermolysis) or ultraviolet light (photolysis).[1][2]

The process unfolds in two principal steps:

-

Initiation - Homolytic Cleavage: The weak peroxide bond breaks symmetrically, yielding two benzoyloxyl radicals (PhCOO•). This is the rate-determining step in the thermal decomposition process.[3][4]

-

Propagation/Fragmentation - Decarboxylation: The newly formed benzoyloxyl radicals are unstable and can subsequently undergo decarboxylation (lose CO₂) to form highly reactive phenyl radicals (Ph•).[4][5]

These primary radical species, the benzoyloxyl and phenyl radicals, are responsible for initiating further chemical reactions, such as polymer chain reactions or interactions with biological molecules.[1] In solution, the decomposition can be more complex, involving both a unimolecular decomposition and a radical-induced chain reaction where radicals attack intact BPO molecules.[6][7]

Kinetics and Influencing Factors

The rate of BPO decomposition is a critical parameter for its application and safety. The decomposition generally follows first-order kinetics.[3] The rate is significantly influenced by temperature, solvent, and pressure.

Key Factors:

-

Temperature: As a thermally labile compound, the decomposition rate of BPO is highly dependent on temperature. Higher temperatures increase the rate of homolytic cleavage, leading to a shorter half-life.[8][9] The onset temperature for decomposition can be as low as 79°C for high-purity BPO.[5][9]

-

Solvent: The solvent environment plays a crucial role. Polar, associated solvents such as alcohols and acids tend to accelerate the decomposition rate compared to nonpolar or halogenated solvents.[7][10] This is attributed to the solvent's ability to stabilize the transition state of the O-O bond cleavage.

-

Pressure: High pressure has a dual effect: it can decrease the rate of the initial unimolecular decomposition but may increase the rate of the subsequent radical-induced chain decomposition.[6][11]

-

Additives & Impurities: The presence of incompatible materials, including acids, bases, and certain metals, can catalyze the decomposition, potentially leading to a runaway thermal reaction.[12][13] Conversely, radical scavengers or inhibitors can suppress the chain decomposition pathway.[7]

Quantitative Kinetic Data

The following tables summarize key quantitative data related to BPO decomposition gathered from various studies.

Table 1: Activation Energy (Ea) of BPO Thermal Decomposition

| Activation Energy (kJ/mol) | Activation Energy (kcal/mol) | Solvent/Conditions | Reference |

| ~129.7 | 31.0 | Benzene | [3] |

| 146.8 | ~35.1 | Solid State (Kissinger method) | [9] |

| ~124.3 | 29.7 | Not specified | [14] |

Table 2: Thermal Decomposition Temperatures for Solid BPO

| Parameter | Value (°C) | Conditions | Reference |

| Onset Temperature | 79 | 98% BPO | [5][9] |

| Onset Temperature | 98 | 75% BPO | [5][9] |

| Onset Temperature Range | 101.4 - 104.6 | Decoupled BPO | [5] |

| Peak Temperature Range | 110.9 - 126.2 | Decoupled BPO | [5] |

| Decomposition Range | 100 - 150 | General | [4] |

Table 3: Decomposition Rate Constants (k) and Half-Life (t½) in Various Solvents

| Temperature (°C) | Solvent | Rate Constant (k) s⁻¹ | Half-Life (t½) hours | Reference |

| 70 | Not specified | 2.64 x 10⁻⁵ | 7.3 | [14] |

| 80 | Nonpolar media (avg.) | ~3.3 x 10⁻⁵ | ~5.8 | [15] |

| 80.5 | Naphthalene | 3.9 x 10⁻⁵ | ~4.9 | [15] |

Note: Half-life calculated from k using t½ = ln(2)/k.

Experimental Protocols for Analysis

Analyzing BPO decomposition and the resulting free radicals requires specialized techniques. The following sections detail the methodologies for the most common analytical approaches.

Quantification of BPO by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for determining the concentration of intact BPO in a sample, allowing for the calculation of decomposition rates.[16][17]

Methodology:

-

Sample Preparation: Accurately weigh the sample containing BPO. Dissolve or extract the BPO into a suitable solvent (e.g., acetonitrile) in a volumetric flask. If necessary, add an internal standard for improved quantification.[16]

-

Chromatographic System:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[17][18]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is common.[19][20] A typical mobile phase might be a 55:45 (v/v) mixture of acetonitrile and water.[19]

-

Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally employed.[19]

-

Detection: UV detection is used, with the maximum absorbance for BPO typically observed at 235 nm.[18][19]

-

-

Analysis: Inject a known volume of the prepared sample into the HPLC system. The concentration of BPO is determined by comparing the peak area of the BPO analyte to a calibration curve prepared from standards of known concentration.

Detection of Free Radicals by Electron Spin Resonance (ESR) Spectroscopy

Due to their extremely short lifetimes, BPO-derived free radicals cannot be detected directly. ESR (also known as EPR) spectroscopy, combined with a technique called "spin trapping," is the definitive method for their detection and identification.[21]

Methodology:

-

Spin Trap Selection: Choose a suitable spin trap, which is a diamagnetic molecule that reacts with the transient radicals to form a more stable, persistent radical adduct. Common spin traps for this purpose include N-tert-butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[21][22][23]

-

Sample Preparation: In a clean ESR-grade quartz capillary tube, mix the BPO solution with a sufficient concentration of the spin trap. The reaction is typically initiated directly in the ESR spectrometer's cavity.

-

Radical Generation: Initiate BPO decomposition within the sample tube, usually by heating the sample to a specific temperature using the spectrometer's variable temperature controller.

-

ESR Measurement: Place the sample tube into the resonant cavity of the ESR spectrometer. Acquire the spectrum by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency.

-

Spectrum Analysis: The resulting ESR spectrum of the spin adduct is characterized by its hyperfine splitting constants (HFS). These constants are unique to the structure of the trapped radical (e.g., benzoyloxyl vs. phenyl) and the spin trap used, allowing for the unambiguous identification of the original transient radical species.[24][25]

Total Peroxide Content by Iodometric Titration

This classic wet chemistry method provides a measure of the total oxidizing power of the sample, corresponding to the concentration of un-decomposed BPO.[3][16]

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the BPO-containing sample (approx. 250 mg) in a suitable solvent like acetone (B3395972) in a glass-stoppered flask.[26]

-

Reaction: Add an excess of potassium iodide (KI) solution (e.g., 3 mL of 50% w/v KI). BPO will oxidize the iodide ions (I⁻) to iodine (I₂). Swirl the flask for one minute to ensure complete reaction.[26]

-

Titration: Immediately titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) of known concentration (e.g., 0.1 N). The endpoint is reached when the yellow/brown color of the iodine disappears.

-

Calculation: The amount of BPO in the original sample is calculated based on the stoichiometry of the reaction, where one mole of BPO reacts to produce one mole of I₂, which in turn reacts with two moles of sodium thiosulfate.

References

- 1. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 2. Benzoyl Peroxide [commonorganicchemistry.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. The decomposition of benzoyl peroxide in solution at high pressures - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chempap.org [chempap.org]

- 12. (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials | AIChE [proceedings.aiche.org]

- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 14. The decomposition of benzoyl peroxide (BPO) is | Chegg.com [chegg.com]

- 15. chempap.org [chempap.org]

- 16. Quantitative determination of benzoyl peroxide by high-performance liquid chromatography and comparison to the iodometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 19. eprajournals.com [eprajournals.com]

- 20. HPLC METHOD ADAPALENE & BENZOYL PEROXIDE | PPTX [slideshare.net]

- 21. Role of the benzoyloxyl radical in DNA damage mediated by benzoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. fao.org [fao.org]

The Solubility of Benzoyl Peroxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzoyl peroxide (BPO) in a range of organic solvents. Understanding the solubility characteristics of BPO is critical for the development of stable and effective formulations in pharmaceuticals, polymer chemistry, and other industrial applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the thermal decomposition pathway of benzoyl peroxide.

Quantitative Solubility of Benzoyl Peroxide

The solubility of benzoyl peroxide varies significantly across different organic solvents, a factor largely influenced by the polarity of the solvent.[1] Generally, BPO exhibits greater solubility in semi-polar solvents.[1] The following tables summarize the quantitative solubility of benzoyl peroxide in various organic solvents at ambient temperature.

Table 1: Solubility of Benzoyl Peroxide in Common Organic Solvents

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Acetone | C₃H₆O | Soluble[2][3][4] | Room Temperature |

| Benzene | C₆H₆ | Soluble[2][4][5] | Room Temperature |

| Carbon Disulfide | CS₂ | ~2.5[5] | Room Temperature |

| Chloroform | CHCl₃ | Soluble[5][6] | Room Temperature |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2][4][5] | Room Temperature |

| Ethanol | C₂H₅OH | Slightly Soluble[3][4][7] | Room Temperature |

| Methanol | CH₃OH | Poorly Soluble[2][4] | Room Temperature |

Note: "Soluble" indicates that while quantitative data in g/100mL is not consistently available across the literature, these solvents are widely reported to readily dissolve benzoyl peroxide.

Table 2: Solubility of Benzoyl Peroxide in Solvents for Pharmaceutical and Cosmetic Formulations

| Solvent | Type | Solubility (mg/mL) | Temperature (°C) |

| Polyethylene Glycol 400 (PEG 400) | Polymer | 36.0[8] | 25 ± 2[9] |

| Caprylic/Capric Triglyceride | Ester | 19.9[8] | 25 ± 2[9] |

| Dicaprylyl Carbonate | Ester | 19.5[8] | 25 ± 2[9] |

| Propylheptyl Caprylate | Ester | 16.4[8] | 25 ± 2[9] |

| Decyl Oleate | Ester | 15.8[8] | 25 ± 2[9] |

| Cetearyl Isononanoate | Ester | 11.5[8] | 25 ± 2[9] |

| Octyldodecanol | Fatty Alcohol | 3.6[8] | 25 ± 2[9] |

| Mineral Oil | Hydrocarbon | 3.0[8] | 25 ± 2[9] |

| Polydimethylsiloxane | Silicone | 1.7[8] | 25 ± 2[9] |

Experimental Protocols for Solubility Determination

The determination of benzoyl peroxide solubility in an organic solvent involves two key stages: achieving equilibrium to create a saturated solution and quantifying the concentration of dissolved BPO.

Preparation of a Saturated Solution (Equilibrium Method)

This protocol is a standard method for determining the solubility of a solid compound in a liquid solvent.

Materials:

-

Benzoyl peroxide (solid)

-

Organic solvent of interest

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of solid benzoyl peroxide to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[9] The goal is to allow the maximum amount of BPO to dissolve.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

The filtered saturated solution is now ready for quantitative analysis.

Quantification of Dissolved Benzoyl Peroxide

The concentration of benzoyl peroxide in the saturated solution can be accurately determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two common and reliable methods.

HPLC is a highly specific and sensitive method for quantifying benzoyl peroxide.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used.[2] The exact ratio should be optimized for good separation.

-

Flow Rate: Typically 1.0 to 1.5 mL/min.

-

Detection Wavelength: Benzoyl peroxide can be detected at approximately 235 nm.[2][11]

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Prepare Standard Solutions: Prepare a series of benzoyl peroxide solutions of known concentrations in the chosen organic solvent (or a miscible solvent if the primary solvent is not suitable for HPLC).

-

Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to create a calibration curve.

-

Analyze the Sample: Dilute the filtered saturated solution of benzoyl peroxide with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the Sample: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate Concentration: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of benzoyl peroxide in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution.

UV-Vis spectrophotometry offers a simpler and faster, though potentially less specific, method for quantification.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of benzoyl peroxide in the chosen solvent across the UV range (e.g., 200-400 nm) to identify the wavelength at which it exhibits maximum absorbance. The λmax for benzoyl peroxide is often around 235 nm.[11]

-

Prepare Standard Solutions: Prepare a series of benzoyl peroxide solutions of known concentrations in the same solvent.

-

Generate a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve (Beer-Lambert plot).

-

Analyze the Sample: Dilute the filtered saturated solution with the same solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration: Use the absorbance of the sample and the equation of the calibration curve to determine the concentration of benzoyl peroxide in the diluted sample. Correct for the dilution to find the solubility.

Visualization of Benzoyl Peroxide Thermal Decomposition

Benzoyl peroxide is known to be thermally unstable and decomposes via a free-radical mechanism. This decomposition is a critical factor in its application as a polymerization initiator. The initial step is the homolytic cleavage of the weak oxygen-oxygen bond to form two benzoyloxy radicals.[3] These radicals can then undergo further reactions, including decarboxylation to form phenyl radicals and carbon dioxide.

Caption: Thermal decomposition pathway of benzoyl peroxide.

The following diagram illustrates a typical experimental workflow for determining the solubility of benzoyl peroxide.

Caption: Experimental workflow for solubility determination.

This guide provides foundational information for professionals working with benzoyl peroxide. For specific applications, it is recommended to consult peer-reviewed literature and conduct in-house validation of solubility and stability under the conditions relevant to your formulation or process.

References

- 1. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 3. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. byjus.com [byjus.com]

- 6. US4857302A - Solubilized benzoyl peroxide and cosmetic solution including solubilized benzoyl peroxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

The Thermal Stability of Benzoyl Peroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of benzoyl peroxide (BPO), a widely utilized organic peroxide in various industrial and pharmaceutical applications. A thorough understanding of its thermal decomposition characteristics is paramount for ensuring safety during its handling, storage, and use. This document details the kinetics of BPO's thermal degradation, its self-accelerating decomposition temperature (SADT), and the experimental methodologies used to determine these critical safety parameters.

Introduction

Benzoyl peroxide is an essential component in polymer synthesis, acting as a free-radical initiator, and is a common active ingredient in dermatological formulations for the treatment of acne.[1] Its utility is derived from the labile oxygen-oxygen bond within its structure, which can cleave upon heating to form reactive free radicals.[2][3] However, this inherent reactivity also renders it thermally sensitive. The decomposition of BPO is a highly exothermic process that can lead to a runaway reaction, posing significant fire and explosion hazards if not properly managed.[4][5] This guide aims to provide a comprehensive overview of the thermal stability of benzoyl peroxide to aid in the development of safe handling and processing protocols.

Thermal Decomposition of Benzoyl Peroxide

The thermal decomposition of benzoyl peroxide is a complex process that can be influenced by various factors, including temperature, pressure, and the presence of contaminants or solvents.[5][6] The decomposition process is autocatalytic in nature, meaning that the reaction products can accelerate the decomposition rate.[5][7]

Decomposition Mechanism

The primary step in the thermal decomposition of BPO is the homolytic cleavage of the weak oxygen-oxygen bond, which has a bond energy of approximately 142.2 kJ/mol.[5] This initial step generates two benzoyloxy radicals (PhC(O)O•). These radicals can then undergo further reactions, including decarboxylation to form phenyl radicals (Ph•) and carbon dioxide, or they can react with other molecules.[2][3]

The overall decomposition can be summarized by the following key steps:

-

Initiation: Homolytic cleavage of the O-O bond to form two benzoyloxy radicals.

-

Propagation:

-

Decarboxylation of the benzoyloxy radical to form a phenyl radical and carbon dioxide.

-

The phenyl radical can then abstract a hydrogen atom from another molecule or react with other species.

-

-

Termination: Combination of radicals to form stable products.

Quantitative Thermal Stability Data

The thermal stability of benzoyl peroxide has been extensively studied using various calorimetric techniques. The following tables summarize key quantitative data from the literature.

Decomposition Temperatures and Enthalpies

Differential Scanning Calorimetry (DSC) is a widely used technique to determine the onset temperature of decomposition and the associated heat of reaction.

| Concentration | Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Decomposition Enthalpy (J/g) | Reference |

| Pure | 5 | 108.5 | - | 1260 | [4] |

| Pure | 10 | 101.4 - 104.6 | 110.9 - 126.2 | 229.7 - 524.2 | [8] |

| 98% | - | 79 | - | - | [7] |

| 75% | - | 98 | - | - | [7] |

Note: The wide range in decomposition enthalpy can be attributed to different experimental conditions and sample purities.

Kinetic Parameters

The activation energy (Ea) for the thermal decomposition of benzoyl peroxide provides insight into the energy barrier for the reaction to occur.

| Method | Activation Energy (kJ/mol) | Reference |

| Isothermal Microcalorimetry | 137.8 ± 6.6 | [9] |

| UV-Visible Spectrophotometry | 112.7 ± 4.2 | [9] |

| Kissinger Method | 146.8 | [10] |

| Freeman and Carroll (TGA) | 146.0 | [7] |

Self-Accelerating Decomposition Temperature (SADT)

The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[11] It is a critical parameter for the safe storage and transportation of thermally unstable materials.

| Package Size (kg) | SADT (°C) | Reference |

| 50 | 61 | [7] |

| - | 72.2 (TD24) | [10] |

Note: TD24 is the temperature at which the time to maximum rate under adiabatic conditions is 24 hours. The SADT is dependent on package size and heat transfer characteristics.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible thermal stability data. The following sections outline the protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the onset temperature, peak decomposition temperature, and enthalpy of decomposition.

Methodology:

-

A small sample of benzoyl peroxide (typically 3-6 mg) is accurately weighed into an aluminum pan.[12]

-

The pan is hermetically sealed or, for substances that produce gas, closed with a lid containing a small hole to allow for pressure release.[12][13]

-

The sample pan and an empty reference pan are placed in the DSC instrument.

-

The instrument is purged with an inert gas, such as nitrogen.[13]

-

A dynamic temperature program is initiated, heating the sample at a constant rate (e.g., 5 or 10 °C/min).[4][12]

-

The heat flow to the sample is recorded as a function of temperature.

-

The onset temperature is determined as the intersection of the baseline with the tangent of the exothermic peak. The peak temperature is the point of maximum heat flow, and the enthalpy of decomposition is calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature range and investigate the kinetics of mass loss.

Methodology:

-

A small, accurately weighed sample of benzoyl peroxide is placed in a TGA sample pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas.

-

The sample is heated at a constant rate.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting mass loss curve is analyzed to determine the temperatures at which decomposition and mass loss occur.

Adiabatic Calorimetry

Adiabatic calorimetry is used to study thermal runaway reactions under conditions where no heat is exchanged with the surroundings.

Objective: To determine the time to maximum rate of decomposition (TMRad) and the adiabatic temperature rise.

Methodology:

-

A sample of benzoyl peroxide is placed in a test cell within the adiabatic calorimeter.

-

The system is heated to a desired start temperature.

-

The calorimeter then enters an adiabatic mode, where the temperature of the surroundings is maintained at the same temperature as the sample.

-

The temperature and pressure of the sample are monitored as a function of time as it undergoes decomposition.

-

The data is used to calculate key safety parameters such as the TMRad.

Self-Accelerating Decomposition Temperature (SADT) Testing (UN Test H.1)

The UN Test H.1, also known as the United States SADT test, is used to determine the SADT of a substance in its commercial packaging.[14]

Objective: To determine the lowest ambient temperature at which a substance in a specific package will undergo self-accelerating decomposition.

Methodology:

-

The commercial package containing benzoyl peroxide is placed in an oven.

-

The oven is set to a specific test temperature.

-

The temperature of the substance is monitored. The test begins when the substance's temperature reaches 2°C below the oven temperature.[11]

-

The oven is maintained at a constant temperature for up to seven days or until a runaway event occurs.[11]

-

The test is considered a "pass" if the substance's temperature does not exceed the oven temperature by 6°C within the seven-day period.[11]

-

The test is considered a "fail" if the substance's temperature exceeds the oven temperature by 6°C.[11]

-

The test is repeated at different temperatures, typically in 5°C increments, until the lowest temperature that results in a failure is determined. This temperature is reported as the SADT.[11]

Influence of Formulation and Additives

The thermal stability of benzoyl peroxide can be significantly affected by its formulation and the presence of additives.

-

Solvents: The choice of solvent can influence the decomposition kinetics. For example, ethanol (B145695) has been shown to improve the stability of benzoyl peroxide compared to propylene (B89431) glycol.[15]

-

Additives: Certain additives can either stabilize or destabilize benzoyl peroxide. Chlorhydroxyquinoline has been reported to improve stability.[15] Conversely, contaminants such as acids, bases, and metal ions can lower the decomposition temperature and increase the risk of a thermal runaway.[5][7] For instance, the presence of KOH or NaOH can reduce the decomposition onset temperature by over 100°C.[7]

Conclusion

The thermal stability of benzoyl peroxide is a critical consideration for its safe handling, storage, and application. This guide has provided a detailed overview of its decomposition mechanism, key quantitative thermal stability data, and the experimental protocols used to obtain this information. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals to mitigate the risks associated with this highly energetic material and to ensure the development of safe and stable formulations. It is imperative to consider the influence of concentration, packaging, and the presence of other chemical species when assessing the thermal hazards of benzoyl peroxide.

References

- 1. Benzoyl peroxide - Wikipedia [en.wikipedia.org]

- 2. aposho.org [aposho.org]

- 3. tandfonline.com [tandfonline.com]

- 4. aidic.it [aidic.it]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. chempap.org [chempap.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The stability of benzoyl peroxide by isothermal microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 12. akjournals.com [akjournals.com]

- 13. akjournals.com [akjournals.com]

- 14. SADT & SAPT Testing Services | ASTM D 4809 | Franklin OH [thermochemistry.com]

- 15. Effect of some formulation adjuncts on the stability of benzoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the History and Application of Benzoyl Peroxide in Dermatology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, mechanisms of action, and pivotal experimental findings related to benzoyl peroxide (BPO), a cornerstone of dermatological therapy for over six decades. It is designed to be a comprehensive resource for professionals in dermatological research and drug development, offering detailed insights into the evolution of BPO from its initial synthesis to its current status as a key therapeutic agent.

Historical Milestones in the Dermatological Use of Benzoyl Peroxide

Benzoyl peroxide was first synthesized in 1858 by Justus von Liebig.[1][2] However, its journey into the dermatological armamentarium began nearly half a century later. The early 20th century saw its initial applications for a variety of skin ailments, with its use for acne specifically emerging in the 1930s. A significant turning point was its official approval for acne treatment in the United States in 1960, which catalyzed further research and development.[1] The latter half of the 20th century was marked by innovations in formulation to improve stability and tolerability, as well as the development of combination therapies that have become a standard of care.

Mechanisms of Action

Benzoyl peroxide's efficacy in treating acne vulgaris stems from its multi-faceted mechanism of action, which includes bactericidal, keratolytic, and anti-inflammatory properties.[3]

Bactericidal Activity

Upon topical application, BPO penetrates the pilosebaceous unit where it is metabolized to benzoic acid and active free-radical oxygen species. These highly reactive oxygen species are potent oxidizing agents that disrupt essential proteins and lipids in the cell wall of Cutibacterium acnes (C. acnes), a key bacterium implicated in the pathogenesis of acne. This non-specific, oxidizing mechanism of action is crucial as it prevents the development of bacterial resistance, a significant advantage over traditional antibiotic therapies.[4]

The following table summarizes the minimum contact time required for various concentrations of BPO to exert a bactericidal effect against clinical isolates of C. acnes.

| BPO Concentration | Minimum Contact Time for Bactericidal Activity |

| 1.25% | 60 minutes |

| 2.5% | 15 minutes |

| 5.0% | 30 seconds |

| 10.0% | 30 seconds |

| Data from Boonchaya et al. (2022)[2] |

The bactericidal effect of BPO is typically quantified using in vitro microbiological assays.

-

Bacterial Preparation : Clinical isolates of C. acnes are cultured under anaerobic conditions. The bacterial suspension is then standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Minimum Inhibitory Concentration (MIC) Determination : A broth microdilution method is employed. Serial dilutions of BPO are prepared in a suitable medium (e.g., Gifu anaerobic medium broth supplemented with glycerol (B35011) and Tween 80 to improve BPO solubility) in a 96-well plate. Standardized bacterial suspension is added to each well. The MIC is determined as the lowest concentration of BPO that visibly inhibits bacterial growth after a defined incubation period.

-

Minimum Contact Time (Time-Kill Assay) : Standardized bacterial suspensions are exposed to various concentrations of BPO (e.g., 1.25%, 2.5%, 5%, 10%) for different time intervals (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes, 60 minutes). At the end of each time point, the bactericidal action is neutralized. The surviving bacteria are then quantified by plating serial dilutions of the suspension onto agar (B569324) plates and counting the resulting colonies after incubation (plate count method). A bactericidal effect is typically defined as a ≥3-log10 reduction in the initial bacterial count.

Keratolytic and Comedolytic Activity

BPO exhibits keratolytic properties, meaning it helps to break down keratin, a protein that can bind dead skin cells together and clog pores.[3] By disrupting the cohesion of the stratum corneum, BPO facilitates the shedding of corneocytes, thereby preventing the formation of microcomedones, the precursors to all acne lesions.[5] This action helps to unblock the drainage of sebum, a key aspect of its comedolytic effect.

The table below presents data from an in vivo study comparing the amount of stratum corneum (SC) removed by 2% BPO, 2% salicylic (B10762653) acid (SA), and 0.05% retinoic acid (RA) after 3 hours of application.

| Treatment (3 hours) | Mean SC Removed (µg/cm²) ± SEM | Statistical Significance vs. Untreated |

| Untreated | 10.5 ± 2.1 | - |

| Vehicle Control | 12.1 ± 1.8 | Not Significant |

| 2% Salicylic Acid | 15.2 ± 3.4 | Not Significant |

| 0.05% Retinoic Acid | 14.8 ± 2.9 | Not Significant |

| 2% Benzoyl Peroxide | 20.3 ± 4.5 | p < 0.05 |

| Data adapted from Waller et al. (2006)[6] |

The keratolytic effect of BPO can be measured in vivo using a quantitative protein assay combined with tape stripping.

-

Site Demarcation and Application : Test sites are marked on the volar forearms of human volunteers. The test agents (e.g., BPO solution, vehicle control) are applied to the sites under occlusion for a predetermined period (e.g., 3 or 6 hours).

-

Tape Stripping : After the treatment period, the occlusion is removed. A series of sequential tape strippings (e.g., 25 strips) is performed on each test site using a consistent pressure. Each tape strip removes a layer of the stratum corneum.

-

Protein Extraction : The tapes with adhered stratum corneum are immersed in a sodium hydroxide (B78521) solution to extract the soluble protein fraction. The solution is then neutralized.

-

Protein Quantification : A colorimetric protein assay (e.g., a detergent-compatible Lowry-type assay) is performed. This involves reacting the extracted protein with an alkaline copper tartrate solution and a Folin reagent.

-

Spectrophotometry : The concentration of the reduced Folin reagent, which is proportional to the amount of protein, is measured by light absorbance at a specific wavelength (e.g., 750 nm) using a spectrophotometer. The total amount of protein removed is calculated and serves as a quantitative measure of keratolysis.

Anti-inflammatory Activity

In inflammatory acne, neutrophils are recruited to the pilosebaceous unit where they release reactive oxygen species (ROS) as part of the inflammatory response. BPO has been shown to possess anti-inflammatory properties by inhibiting this release of ROS from neutrophils.[7] This action helps to reduce the erythema and edema associated with inflammatory papules and pustules. While early research explored the possibility of BPO acting through the inhibition of protein kinase C (PKC) or calmodulin, subsequent studies in cell-free assays have indicated that this is unlikely to be the primary mechanism.[1][7] Instead, its anti-inflammatory effect is more directly attributed to its potent oxidizing nature, which interferes with neutrophil function.

Clinical Efficacy

The clinical efficacy of benzoyl peroxide has been established in numerous studies over several decades. A key finding is that lower concentrations (2.5%) are often as effective as higher concentrations (5% and 10%) for treating inflammatory lesions, but are associated with a better tolerability profile, exhibiting less erythema and desquamation.[7]

The following tables summarize the percentage reduction in inflammatory lesion counts from two key double-blind, vehicle-controlled studies.

Study 1: Mills et al. (1986) [7] Duration: 10 weeks

| Treatment Group | Mean % Reduction in Inflammatory Lesions |

| 2.5% BPO Gel | 65% |

| 5% BPO Gel | 67% |

| 10% BPO Gel | 66% |

| Vehicle Gel | 24% |

Study 2: Kawashima et al. (2017) Duration: 12 weeks

| Treatment Group | Median % Reduction in Inflammatory Lesions |

| 2.5% BPO Gel | 72.7% |

| 5% BPO Gel | 75.0% |

| Placebo Gel | 41.7% |

Conclusion

From its synthesis in the mid-19th century to its current role as a first-line therapy for acne vulgaris, benzoyl peroxide has undergone a remarkable evolution. Its robust, multi-modal mechanism of action—encompassing bactericidal, keratolytic, and anti-inflammatory effects—makes it a highly effective agent. A critical advantage of BPO is its non-specific oxidizing effect on C. acnes, which has prevented the emergence of bacterial resistance, a growing concern with antibiotic treatments. Decades of clinical research have not only validated its efficacy but have also led to the optimization of formulations and concentrations to maximize therapeutic benefit while minimizing local irritation. For researchers and drug development professionals, the history of benzoyl peroxide serves as a compelling case study in the enduring value of a well-characterized compound and the continuous innovation in formulation science that can enhance its clinical utility across generations.

References

- 1. The effect of benzoyl peroxide on acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topical benzoyl peroxide for acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Benzoyl Peroxide in the New Treatment Paradigm for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. The effect of benzoyl peroxide on acne | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 5. Comparing 2.5%, 5%, and 10% benzoyl peroxide on inflammatory acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Twelve-week, multicenter, placebo-controlled, randomized, double-blind, parallel-group, comparative phase II/III study of benzoyl peroxide gel in patients with acne vulgaris: A secondary publication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Disruption of Microbial Defenses: A Technical Guide to Benzoyl Peroxide's Impact on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl peroxide (BPO) stands as a cornerstone in the topical treatment of acne vulgaris, primarily due to its potent antimicrobial properties against Cutibacterium acnes. Its efficacy stems from a multi-faceted attack on the microbial cell, with the cell membrane being a primary target. This technical guide provides an in-depth exploration of the core mechanisms by which benzoyl peroxide compromises the integrity and function of microbial cell membranes. Through the generation of reactive oxygen species (ROS), BPO initiates a cascade of oxidative damage, targeting critical membrane components such as proteins and lipids. This guide will dissect the biochemical interactions, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate pathways and processes involved.

Introduction: The Oxidative Onslaught of Benzoyl Peroxide

Benzoyl peroxide is a lipophilic molecule, a characteristic that facilitates its penetration through the stratum corneum and into the lipid-rich environment of the pilosebaceous unit, the primary habitat of C. acnes. Upon application, BPO is metabolized to benzoic acid and a benzoyloxyl radical. The latter can then generate highly reactive oxygen species (ROS), which are the principal mediators of its antimicrobial activity. Unlike many antibiotics that target specific metabolic pathways, the non-specific oxidative action of BPO is a key reason why bacterial resistance to it has not been observed.[1]

The primary mode of action of BPO is the induction of oxidative stress within the bacterial cell. This stress manifests as significant damage to the cell membrane, a critical barrier and functional hub for microbial survival. The oxidative damage disrupts membrane-associated processes, leading to a loss of cellular homeostasis and eventual cell death.

Impact on Membrane Proteins: Oxidation and Functional Impairment

The proteinaceous components of the bacterial cell membrane are crucial for a myriad of functions, including transport, signaling, and energy transduction. These proteins are rich in amino acids with susceptible side chains, such as cysteine and methionine, making them prime targets for ROS-mediated oxidation.

The interaction of ROS with membrane proteins leads to the formation of protein carbonyls, a common marker of oxidative protein damage. This modification can result in conformational changes, enzyme inactivation, and a loss of protein function.

Quantitative Analysis of Protein Oxidation

| Benzoyl Peroxide Concentration (mM) | Protein Carbonyl Content (nmol/mg protein) |

| 0 (Control) | Baseline |

| 0.5 | Increased |

| 1.0 | Significantly Increased |

| 2.0 | Highly Increased |

| Note: This table represents a hypothetical dose-response relationship based on the known oxidative effects of BPO. Actual values would be determined experimentally. |

Experimental Protocol: Quantification of Protein Carbonyls (DNPH Assay)

This protocol outlines the key steps for determining protein carbonyl content in bacterial cells treated with benzoyl peroxide.

-

Bacterial Culture and Treatment:

-

Culture the target bacterium (e.g., C. acnes, S. epidermidis) to the mid-logarithmic phase.

-

Expose the bacterial suspension to various concentrations of benzoyl peroxide for a defined period.

-

Harvest the cells by centrifugation and wash with a suitable buffer to remove residual BPO.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the bacterial cells using enzymatic (e.g., lysozyme) and/or mechanical (e.g., sonication) methods.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

DNPH Derivatization:

-

To an aliquot of the protein extract, add a solution of 10 mM DNPH in 2.5 M HCl.

-

Incubate the mixture in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

-

Precipitate the proteins by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Pellet the protein by centrifugation.

-

-

Washing and Solubilization:

-

Wash the protein pellet with ethanol-ethyl acetate (B1210297) (1:1 v/v) to remove unreacted DNPH.

-

Resuspend the pellet in a solution of 6 M guanidine (B92328) hydrochloride.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at 370 nm.

-

Calculate the protein carbonyl concentration using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

-

Disruption of Membrane Lipids: Peroxidation and Loss of Integrity

The lipid bilayer is the fundamental structural component of the cell membrane. Polyunsaturated fatty acids within the membrane phospholipids (B1166683) are particularly susceptible to attack by ROS, leading to a chain reaction known as lipid peroxidation.

This process generates lipid hydroperoxides and other reactive aldehydes, such as malondialdehyde (MDA), which can further propagate oxidative damage. The consequences of lipid peroxidation are severe:

-

Increased Membrane Permeability: The introduction of polar hydroperoxide groups disrupts the hydrophobic core of the membrane, leading to increased permeability and leakage of ions and essential metabolites.

-

Altered Membrane Fluidity: Lipid peroxidation can decrease membrane fluidity, impairing the function of membrane-bound enzymes and transport proteins.

-

Formation of Toxic Byproducts: The breakdown products of lipid peroxidation, such as MDA and 4-hydroxynonenal (B163490) (4-HNE), are cytotoxic and can react with other cellular components, including proteins and DNA.

Quantitative Analysis of Lipid Peroxidation

The extent of lipid peroxidation can be assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

| Benzoyl Peroxide Concentration (mM) | Malondialdehyde (MDA) Concentration (µM) |

| 0 (Control) | Baseline |

| 0.5 | Increased |

| 1.0 | Significantly Increased |

| 2.0 | Highly Increased |

| Note: This table illustrates a hypothetical dose-response relationship. Actual values would be determined experimentally. |

Experimental Protocol: Quantification of Lipid Peroxidation (TBARS Assay)

This protocol details the measurement of TBARS in bacterial cultures exposed to benzoyl peroxide.

-

Bacterial Culture and Treatment:

-

Follow the same procedure as described in section 2.2.1.

-

-

Cell Lysis:

-

Resuspend the washed bacterial pellet in a suitable lysis buffer.

-

Lyse the cells by sonication on ice.

-

-

TBARS Reaction:

-

To an aliquot of the cell lysate, add a solution of 15% TCA and 0.375% thiobarbituric acid (TBA) in 0.25 M HCl.

-

Heat the mixture at 95°C for 15 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

-

Spectrophotometric or Fluorometric Measurement:

-

Measure the absorbance of the supernatant at 532 nm or the fluorescence at an excitation of 530 nm and an emission of 550 nm.

-

Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

-

Impairment of the Electron Transport Chain and Energy Metabolism

The bacterial cell membrane houses the electron transport chain (ETC), a series of protein complexes essential for cellular respiration and ATP synthesis. The generation of ROS by benzoyl peroxide can directly interfere with the function of the ETC. Studies on rat liver mitochondria, which share fundamental similarities with bacterial respiratory chains, have shown that BPO can inhibit key enzymes such as NADH-oxidase and succinoxidase.[2]

The inhibition of the ETC has profound consequences for the bacterial cell:

-

Decreased ATP Production: Disruption of the electron flow leads to a reduction in the proton motive force across the membrane, thereby inhibiting ATP synthesis.

-

Increased ROS Production: The blockage of the ETC can lead to the accumulation of reduced electron carriers, which can then react with molecular oxygen to generate even more ROS, creating a vicious cycle of oxidative stress.

-

Loss of Membrane Potential: The proton motive force is also crucial for maintaining the bacterial membrane potential, which is essential for various cellular processes, including nutrient uptake and motility.

Site of Action in the Electron Transport Chain

Research suggests that benzoyl peroxide interacts with the electron transport chain at coupling site II, between cytochromes b and c1.[2] This is evidenced by the accumulation of reduced cytochrome b in the presence of BPO, a phenomenon also observed with the known inhibitor antimycin A.[2]

Experimental Protocol: Assessing Electron Transport Chain Activity

The activity of the ETC can be monitored by measuring oxygen consumption using a Clark-type oxygen electrode.

-

Preparation of Bacterial Membranes:

-

Culture bacteria and harvest cells as previously described.

-

Prepare membrane fractions by French press or sonication followed by ultracentrifugation.

-

-

Oxygen Consumption Measurement:

-

Resuspend the membrane fraction in a suitable respiration buffer.

-

Add the suspension to the oxygen electrode chamber.

-

Initiate respiration by adding a substrate (e.g., NADH or succinate).

-

Record the rate of oxygen consumption.

-

Add benzoyl peroxide at various concentrations and record the change in the rate of oxygen consumption.

-

Conclusion

Benzoyl peroxide's efficacy as an antimicrobial agent is deeply rooted in its ability to induce overwhelming oxidative stress on the bacterial cell membrane. By generating reactive oxygen species, BPO triggers a cascade of damage to essential membrane proteins and lipids, leading to a loss of structural integrity and functional collapse. The disruption of the electron transport chain further cripples the cell's energy metabolism and exacerbates oxidative stress. This multi-pronged attack on the cell membrane explains the broad-spectrum activity and lack of acquired resistance to benzoyl peroxide, solidifying its role as a critical tool in dermatological therapy. Further research employing advanced proteomics and lipidomics techniques will continue to unravel the intricate details of BPO's interaction with the microbial cell membrane, paving the way for the development of even more effective and targeted antimicrobial strategies.

References

A Comprehensive Technical Guide to the Non-Medical Applications of Benzoyl Peroxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Benzoyl peroxide (BPO), a compound widely recognized for its therapeutic applications in dermatology, possesses a range of significant, yet less-publicized, non-medical uses. As a potent oxidizing agent and a source of free radicals, BPO is a critical component in various industrial processes. This whitepaper provides an in-depth technical exploration of the core non-medical applications of benzoyl peroxide, with a focus on its roles in polymer chemistry, food processing, and environmental remediation. The content herein is structured to provide detailed experimental methodologies, quantitative data summaries, and visual representations of key chemical pathways and workflows to serve as a comprehensive resource for the scientific community.

Polymer Synthesis and Modification

Benzoyl peroxide is extensively used in the polymer industry as a thermal initiator for free-radical polymerization.[1][2] Its ability to generate radicals at relatively low temperatures makes it one of the most important initiators for producing a wide array of polymers, including polyesters, poly(methyl methacrylate) (PMMA), and polystyrene.[1][3] It also functions as a curing agent for silicone rubber and unsaturated polyester (B1180765) resins.[2]

Mechanism of Action: Free-Radical Initiation

The utility of BPO in polymerization stems from the relative weakness of the oxygen-oxygen bond in its peroxide group. Upon heating, this bond undergoes homolytic cleavage to form two benzoyloxy radicals. These primary radicals can then initiate a polymer chain by adding to a vinyl monomer. Alternatively, a benzoyloxy radical can undergo decarboxylation to form a phenyl radical and a molecule of carbon dioxide; this phenyl radical can also initiate polymerization. The initiation process is the critical first step in a chain-growth reaction that also includes propagation and termination steps.

Caption: Free-radical generation from benzoyl peroxide and subsequent initiation of a polymer chain.

Quantitative Data for Polymerization